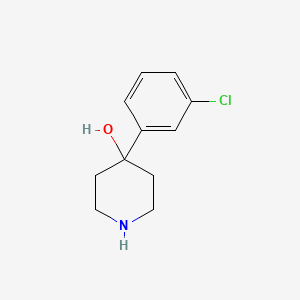

4-(3-氯苯基)哌啶-4-醇

描述

“4-(3-Chlorophenyl)piperidin-4-ol” is a biochemical used for proteomics research . It has a molecular formula of C11H14ClNO and a molecular weight of 211.69 .

Synthesis Analysis

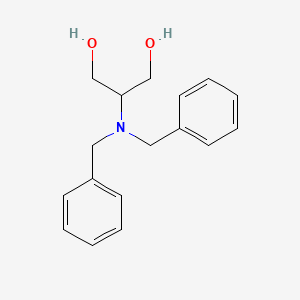

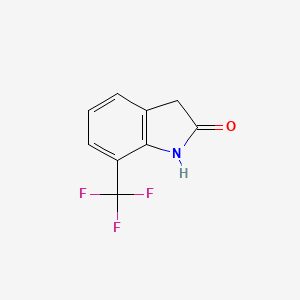

The synthesis of “4-(3-Chlorophenyl)piperidin-4-ol” involves a process where 30g of 1-benzyl-4-(4-chlorophenyl)-4-piperidinol, 500g of pure water, and 12g of palladium-carbon catalyst are mixed. Hydrogen is then passed in to make the pressure of hydrogen 0.1MPa and perform catalysis at 25°C. The reaction undergoes hydrogenation deprotection group for 24 hours .Molecular Structure Analysis

In the molecular structure of “4-(3-Chlorophenyl)piperidin-4-ol”, the piperidine ring adopts a chair conformation. The hydroxyl substituent and the N-bound H atom occupy the axial positions, while the benzene ring occupies the equatorial position .Physical And Chemical Properties Analysis

“4-(3-Chlorophenyl)piperidin-4-ol” appears as a white to creamy-white crystalline powder . It has a melting point of 137-140 °C, a predicted boiling point of 344.5±42.0 °C, and a density of 1.1138 (rough estimate) .科学研究应用

Proteomics Research

4-(3-Chlorophenyl)piperidin-4-ol: is utilized in proteomics research as a biochemical tool. Its molecular structure allows it to interact with various proteins, which can be useful for understanding protein function and identifying potential drug targets .

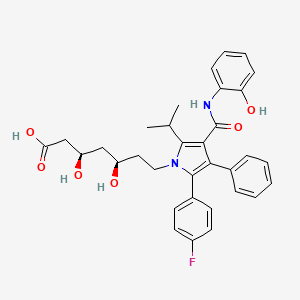

Drug Discovery

The piperidine nucleus, to which 4-(3-Chlorophenyl)piperidin-4-ol belongs, is a critical component in drug discovery. Piperidine derivatives are known for their pharmacophoric features and have been used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .

Synthesis of Agonists

This compound can be used in the synthesis of highly potent and selective IP (PGI2 receptor) agonists. These agonists have applications in treating conditions like pulmonary arterial hypertension and preventing thrombosis .

Antimicrobial Activity

4-(3-Chlorophenyl)piperidin-4-ol: derivatives have been screened for their antibacterial activity against various pathogens such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus megaterium. They also exhibit antifungal activity against fungi like Aspergillus niger and Aspergillus flavus .

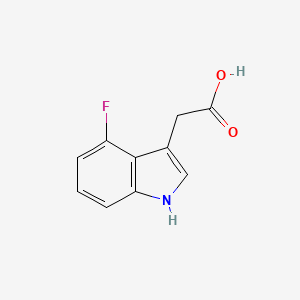

Fluorescent Probes

The compound has potential use as a fluorescent sigma receptor probe. These probes can help in the visualization and study of sigma receptors, which are involved in several neurological processes and could be targets for treating neurodegenerative diseases .

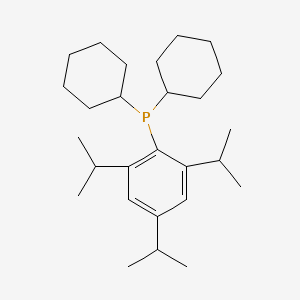

Organic Synthesis

In organic synthesis, 4-(3-Chlorophenyl)piperidin-4-ol serves as a building block and reagent. It’s particularly useful in the study of copper-catalyzed N- versus O-arylation, a process important for creating complex organic molecules .

作用机制

Target of Action

The primary target of 4-(3-Chlorophenyl)piperidin-4-ol is the CCR5 receptor . The CCR5 receptor, a member of the seven transmembrane G-protein coupled receptor family, has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

4-(3-Chlorophenyl)piperidin-4-ol acts as a CCR5 antagonist . It binds to the CCR5 receptor and prevents its activation, thereby inhibiting the entry of HIV-1 . Most CCR5 antagonists, including 4-(3-Chlorophenyl)piperidin-4-ol, contain one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

The compound’s antagonistic action on the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, it prevents the entry of HIV-1 into the host cells, thereby inhibiting the progression of the infection .

Pharmacokinetics

The compound’slipophilicity is a key factor influencing its pharmacokinetics . Most CCR5 antagonists, including 4-(3-Chlorophenyl)piperidin-4-ol, contain two or more lipophilic groups, which may enhance their bioavailability .

Result of Action

The result of the compound’s action is the inhibition of HIV-1 entry into host cells . This can slow down the progression of the infection and potentially improve the clinical outcomes for individuals with HIV-1 .

Action Environment

Environmental factors that could influence the action of 4-(3-Chlorophenyl)piperidin-4-ol include its storage conditions . The compound should be stored in a well-ventilated place, with the container kept tightly closed . It should also be stored away from light . These conditions can help maintain the compound’s stability and efficacy .

安全和危害

未来方向

Piperidines, such as “4-(3-Chlorophenyl)piperidin-4-ol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

4-(3-chlorophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-10-3-1-2-9(8-10)11(14)4-6-13-7-5-11/h1-3,8,13-14H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJGUVHLVCOIFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434163 | |

| Record name | 4-(3-chlorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chlorophenyl)piperidin-4-ol | |

CAS RN |

70558-16-6 | |

| Record name | 4-(3-chlorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B1311682.png)

![Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate](/img/structure/B1311685.png)

![6-[[3-[(Dimethylamino)carbonyl]phenyl]sulfonyl]-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide](/img/structure/B1311713.png)